molecular formula C10H13BrN2O B2624448 2-(2-Aminoethyl)isoindolin-1-one CAS No. 350046-24-1

2-(2-Aminoethyl)isoindolin-1-one

Cat. No.: B2624448
CAS No.: 350046-24-1
M. Wt: 257.131
InChI Key: HNFVLLVQLAPPBA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with an aminoethyl group attached to it

Mechanism of Action

Target of Action

The primary target of 2-(2-Aminoethyl)isoindolin-1-one is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

This compound interacts with the human dopamine receptor D2, leading to changes in the receptor’s activity . The compound binds to the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing the signaling pathways it is involved in.

Biochemical Pathways

The interaction of this compound with the human dopamine receptor D2 can affect various biochemical pathways. These pathways are primarily related to the dopaminergic system and can have downstream effects on processes such as motor control, reward, and reinforcement .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives, such as this compound, may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the human dopamine receptor D2. By modulating the activity of this receptor, this compound could potentially influence various physiological processes, including those controlled by the dopaminergic system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors related to the compound’s synthesis, such as the presence of a suitable catalyst, as well as factors related to its administration and the biological environment in which it acts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1-one scaffold . Another method includes the use of ultrasonic irradiation to improve reaction rates and yields, making the process more efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Nickel peroxide, pyridinium chlorochromate.

    Reducing agents: Lithium aluminum hydride.

    Substitution reagents: Various alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phthalimide derivatives, while reduction can yield various substituted isoindolines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)isoindolin-1-one is unique due to its specific aminoethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-aminoethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYAQAZCLSOPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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